Cas no 1039833-39-0 (3-cyclobutyl-1,2-oxazol-5-amine)

3-Cyclobutyl-1,2-oxazol-5-amine is a heterocyclic compound featuring a cyclobutyl substituent attached to an oxazole ring, with an amine functional group at the 5-position. This structure confers versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The cyclobutyl moiety enhances steric and electronic properties, potentially improving binding affinity in target interactions. The oxazole core offers stability and serves as a valuable scaffold for further derivatization. The amine group provides a reactive handle for coupling or modification, facilitating the development of novel bioactive molecules. Its well-defined structure makes it suitable for use as a building block in the synthesis of more complex compounds.
3-cyclobutyl-1,2-oxazol-5-amine structure
1039833-39-0 structure
Product name:3-cyclobutyl-1,2-oxazol-5-amine
CAS No:1039833-39-0
MF:C7H10N2O
MW:138.167101383209
MDL:MFCD11187392
CID:2123093
PubChem ID:28905677

3-cyclobutyl-1,2-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-cyclobutylisoxazol-5-ylamine
    • 3-cyclobutyl-1,2-oxazol-5-amine
    • DB-339315
    • AB01000680-01
    • EN300-54392
    • CS-0216677
    • AKOS008118392
    • AS-60667
    • Z360168642
    • 3-Cyclobutyl-1,2-Oxazol-5-Amine(WX609180)
    • CCG-325154
    • MFCD11187392
    • SCHEMBL1256344
    • 3-Cyclobutylisoxazol-5-amine
    • 1039833-39-0
    • 840-614-3
    • PRB83339
    • MDL: MFCD11187392
    • Inchi: InChI=1S/C7H10N2O/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3,8H2
    • InChI Key: GPZWBWQULXMUTE-UHFFFAOYSA-N
    • SMILES: C1CC(C1)C2=NOC(=C2)N

Computed Properties

  • Exact Mass: 138.079312947g/mol
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 52Ų

3-cyclobutyl-1,2-oxazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D761508-2.5g
3-cyclobutyl-1,2-oxazol-5-amine
1039833-39-0 95%
2.5g
$665 2024-06-06
abcr
AB455070-250 mg
3-Cyclobutyl-1,2-oxazol-5-amine; .
1039833-39-0
250MG
€317.50 2023-07-18
abcr
AB455070-5 g
3-Cyclobutyl-1,2-oxazol-5-amine; .
1039833-39-0
5g
€1,570.00 2023-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0872-5G
3-cyclobutyl-1,2-oxazol-5-amine
1039833-39-0 95%
5g
¥ 9,233.00 2023-03-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0872-10G
3-cyclobutyl-1,2-oxazol-5-amine
1039833-39-0 95%
10g
¥ 15,331.00 2023-03-16
Enamine
EN300-54392-0.1g
3-cyclobutyl-1,2-oxazol-5-amine
1039833-39-0 95.0%
0.1g
$122.0 2025-03-15
Enamine
EN300-54392-0.05g
3-cyclobutyl-1,2-oxazol-5-amine
1039833-39-0 95.0%
0.05g
$82.0 2025-03-15
Enamine
EN300-54392-0.25g
3-cyclobutyl-1,2-oxazol-5-amine
1039833-39-0 95.0%
0.25g
$173.0 2025-03-15
eNovation Chemicals LLC
D761508-5g
3-cyclobutyl-1,2-oxazol-5-amine
1039833-39-0 95%
5g
$1160 2023-09-02
abcr
AB455070-5g
3-Cyclobutyl-1,2-oxazol-5-amine, 95%; .
1039833-39-0 95%
5g
€1570.00 2025-02-19

Additional information on 3-cyclobutyl-1,2-oxazol-5-amine

Introduction to 3-cyclobutyl-1,2-oxazol-5-amine (CAS No. 1039833-39-0)

3-cyclobutyl-1,2-oxazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1039833-39-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the oxazole class, characterized by a five-membered ring containing one oxygen atom and two carbon atoms, with substituents that can modulate its chemical and biological properties. The presence of a cyclobutyl side chain in its molecular structure introduces rigidity and steric hindrance, which can influence its interactions with biological targets.

The nomenclature of this compound follows the IUPAC rules for naming organic compounds, ensuring clarity and precision in its identification. The term "oxazol-5-amine" indicates that the amine functional group is located at the 5-position of the oxazole ring, while the "3-cyclobutyl" prefix specifies the substitution at the 3-position. This precise naming convention is crucial for chemists and biologists to accurately communicate and synthesize derivatives of this compound.

From a chemical perspective, 3-cyclobutyl-1,2-oxazol-5-amine exhibits interesting electronic and steric properties due to the combination of the oxazole heterocycle and the cyclobutyl group. The oxazole ring can participate in hydrogen bonding and π-stacking interactions, making it a versatile scaffold for drug design. Additionally, the cyclobutyl moiety can enhance metabolic stability by reducing susceptibility to enzymatic degradation, which is a critical factor in pharmaceutical development.

In recent years, there has been growing interest in oxazole derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that oxazole-containing compounds can exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of an amine group at the 5-position of the oxazole ring further expands its potential applications by allowing for further functionalization through reductive amination, amidation, or other chemical transformations.

The synthesis of 3-cyclobutyl-1,2-oxazol-5-amine typically involves multi-step organic reactions starting from readily available precursors. One common approach involves the condensation of β-ketoesters with hydrazines to form oxazole rings, followed by functionalization at specific positions using protecting groups and coupling reagents. The introduction of the cyclobutyl group can be achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Advanced synthetic techniques such as flow chemistry have also been explored to improve yield and scalability in the production of this compound.

From a pharmaceutical standpoint, 3-cyclobutyl-1,2-oxazol-5-amine holds promise as a lead compound for drug discovery. Its structural features make it an attractive scaffold for designing molecules that interact with biological targets such as enzymes and receptors. For instance, derivatives of this compound have shown potential in inhibiting kinases and other enzymes involved in cancer pathways. Additionally, its ability to form hydrogen bonds and engage in π-stacking interactions suggests that it could be effective in targeting protein-protein interactions relevant to neurological disorders.

Recent research has also explored the use of computational methods to predict the binding affinity and pharmacokinetic properties of 3-cyclobutyl-1,2-oxazol-5-amine derivatives. Molecular docking studies have identified key residues on target proteins that interact with this scaffold, providing insights into how structural modifications can enhance binding efficacy. These computational approaches are complemented by experimental validation through high-throughput screening (HTS) and structure-based drug design (SBDD), which are essential for optimizing lead compounds into viable drug candidates.

The biological evaluation of 3-cyclobutyl-1,2-oxazol-5-amine has revealed several interesting findings. In vitro assays have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is critical for developing therapeutic agents with minimal side effects. Furthermore, studies have demonstrated that modifications at the cyclobutyl group can significantly alter the potency and selectivity of these compounds toward specific biological targets.

The development of novel pharmaceuticals often requires an understanding of how structural features influence pharmacokinetic properties such as solubility, permeability, and metabolic stability. The presence of both polar (amine) and non-polar (cyclobutyl) moieties in 3-cyclobutyl-1,2-oxazol-5-amine makes it an interesting candidate for further optimization to improve its bioavailability. Techniques such as computational modeling and experimental characterization are used to predict and enhance these properties.

Future research directions may focus on exploring new synthetic routes to produce 3-cyclobutyl-1,2-oxazol-5-amines more efficiently and cost-effectively. Additionally, there is potential for developing libraries of derivatives based on this scaffold to screen for novel biological activities using automated synthesis platforms combined with HTS. Collaborative efforts between chemists, biologists, and computer scientists will be crucial in translating these findings into clinical applications.

In conclusion,3-cyclobutyl -1 , 2 -oxazol - 5 - amine(CAS NO . 1039833 -39 -0 ) represents an exciting opportunity for pharmaceutical innovation due to its unique structural featuresand promising biological activities . Its potential as a lead compoundfor drug discovery underscoresthe importanceof continued researchinthisarea . As our understandingof molecular interactions evolves , so too will our abilityto designand developnovel therapeutic agentsbased onthisversatile heterocyclic scaffold .

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